![molecular formula C15H14N4O2 B2921172 5-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide CAS No. 1396880-13-9](/img/structure/B2921172.png)
5-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide” belongs to a class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrazolopyrimidines, which are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 , form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves an effective synthesis convention from the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines . The reaction of 5-amino-pyrazoles and enynones in the presence of ethanol and heat provides easy access to fluorescent (trimethylsilylethynyl) pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l . Cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Physical And Chemical Properties Analysis
Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They have a molar mass of 119.127 g·mol−1 .Applications De Recherche Scientifique
Synthesis and Chemical Structure
5-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide represents a compound that, due to its complex structure, may be involved in the synthesis of pharmacologically relevant derivatives. While direct studies on this specific compound are scarce, insights can be drawn from research on similar heterocyclic compounds, which are known for their broad applications in medicinal chemistry. For instance, pyrazolo[1,5-a]pyrimidine scaffolds, closely related in structure, have been extensively investigated for their synthetic pathways using various catalysts, highlighting their importance in drug development and the synthesis of biologically active compounds (Parmar, Vala, & Patel, 2023).
Biological Significance
The structural motifs similar to this compound have been identified in various biologically active compounds. The pyrazolo[1,5-a]pyrimidine core, for instance, is recognized for its wide range of medicinal properties, including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. Such scaffolds have undergone extensive SAR (structure-activity relationship) studies, underscoring the potential for this class of compounds in drug discovery and development (Cherukupalli et al., 2017).
Catalysis and Organic Synthesis
Compounds with pyrazolo[1,5-a]pyridin motifs serve as key intermediates in organic synthesis, demonstrating their versatility in catalysis and the formation of metal complexes. They play crucial roles in asymmetric catalysis, synthesis of heterocycles, and drug development, showcasing their importance beyond mere biological activity. Heterocyclic N-oxide derivatives, which could share functional similarity with the target compound, have shown significant potential in organic synthesis, catalysis, and medicinal applications (Li et al., 2019).
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to the arrest of cell proliferation, making CDK2 inhibitors potential candidates for cancer therapeutics .
Result of Action
The compound’s action results in the inhibition of cell proliferation, particularly in cancer cells . It has shown superior cytotoxic activities against certain cell lines . For instance, it has been observed to have significant inhibitory activity, with IC50 values in the nanomolar range, against MCF-7 and HCT-116 cell lines .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. It’s worth noting that the compound has shown excellent thermal stability , which could potentially influence its efficacy and stability under different environmental conditions.
Orientations Futures
The future directions for research into pyrazolo[1,5-a]pyrimidines and related compounds are promising. They have attracted a great deal of attention in material science recently due to their significant photophysical properties . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
Analyse Biochimique
Biochemical Properties
Related pyrazolo[1,5-a]pyrimidines have been shown to interact with various enzymes, proteins, and other biomolecules . They are known to exhibit a broad range of biological activities .
Cellular Effects
Related compounds have shown to inhibit the growth of various cell lines .
Molecular Mechanism
Related compounds have shown significant inhibitory activity against certain enzymes .
Propriétés
IUPAC Name |
5-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-15(12-7-14(21-18-12)10-4-5-10)16-8-11-9-17-19-6-2-1-3-13(11)19/h1-3,6-7,9-10H,4-5,8H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGZXMDHFCCPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
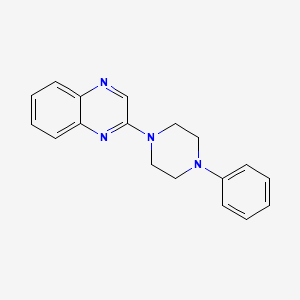
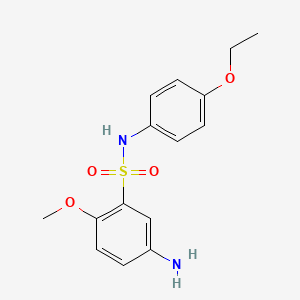
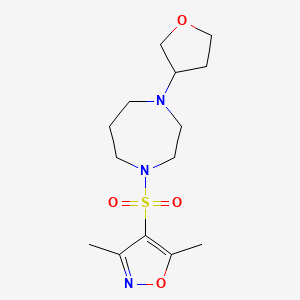

![N-([2,2'-bifuran]-5-ylmethyl)-3-chlorobenzamide](/img/structure/B2921098.png)

![6-fluoro-N-[(2S)-3-hydroxy-1-oxo-1-(1,4-thiazepan-4-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B2921104.png)
![Ethyl 7-(3-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2921105.png)
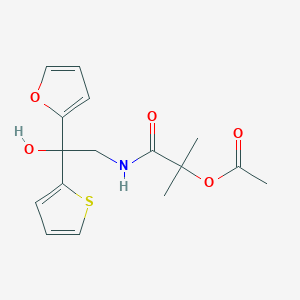
![N-(2-ethylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2921107.png)
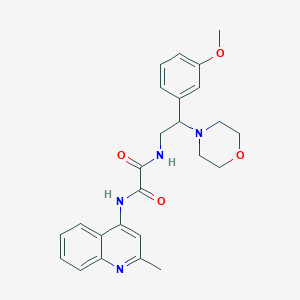
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2921109.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2921112.png)
